5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-8-3-2-4-10(5-8)17-13(18)9-6-11(14)12(15)16-7-9/h6-8,10H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSJFELVEGWOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Amidation via Acid Chloride Intermediate
Reaction Mechanism and Reagent Selection
The most widely reported method involves converting 5,6-dichloropyridine-3-carboxylic acid to its reactive acid chloride derivative, followed by nucleophilic acyl substitution with 3-methylcyclohexylamine. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are preferred chlorinating agents due to their high efficiency in anhydrous conditions. The general reaction proceeds as:
$$
\text{5,6-Dichloropyridine-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{HCl} + \text{SO}2
$$
Subsequent amidation with 3-methylcyclohexylamine in tetrahydrofuran (THF) or dichloromethane (DCM) yields the target compound. Triethylamine (Et₃N) is often added to scavenge HCl, preventing protonation of the amine nucleophile.
Table 1: Optimization of Acid Chloride Formation
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| SOCl₂ | DCM | 60–70 | 85–90 | |
| POCl₃ | Toluene | 110 | 78–82 |
Challenges and Mitigation Strategies
Steric hindrance from the 3-methylcyclohexyl group necessitates prolonged reaction times (12–24 hours) for complete conversion. Microwave-assisted synthesis at 100°C reduces this duration to 2–3 hours while maintaining yields >80%. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.
Coupling Reagent-Mediated Synthesis
Carbodiimide-Based Approaches
Alternative routes employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid directly, bypassing acid chloride formation. This method minimizes side reactions associated with chlorinating agents, particularly for acid-sensitive substrates.
$$
\text{5,6-Dichloropyridine-3-carboxylic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{3-Methylcyclohexylamine}} \text{Product}
$$
Table 2: Comparative Analysis of Coupling Agents
| Reagent System | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 6 | 75–80 |
| HATU/DIEA | DCM | 4 | 82–85 |
Alternative Pathways: Isocyanide-Based Cyclization
Groebke-Blackburn-Bienaymé (GBB) Reaction
A novel approach adapted from imidazopyridine synthesis involves the GBB three-component reaction. Here, 2-aminopyridine derivatives react with 3-methylcyclohexyl isocyanide and aldehydes under acidic conditions to form the carboxamide scaffold. While this method is less common for the target compound, it offers modularity for generating structural analogs.
$$
\text{2-Aminopyridine} + \text{R-CHO} + \text{Isocyanide} \xrightarrow{\text{HClO}_4} \text{Imidazopyridine Carboxamide}
$$
Table 3: GBB Reaction Parameters
| Aldehyde | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Glyoxylic acid | HClO₄ | 65 | 90 |
| Formaldehyde | TFA | 38 | 85 |
Industrial-Scale Production Considerations
Catalytic Aminolysis
Large-scale synthesis prioritizes cost efficiency and safety. Catalytic aminolysis using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in toluene at 110°C achieves 90–95% conversion without requiring acid chlorides. This method eliminates hazardous chlorinating agents, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) is a key reactive site, enabling the following transformations:
Hydrolysis
-
Acidic or Basic Conditions : The sulfonamide bond can undergo hydrolysis to yield sulfonic acid and amine derivatives. For example, under strong acidic conditions (e.g., HCl, H₂SO₄), cleavage produces 4-methoxy-3-methylbenzenesulfonic acid and the corresponding amine fragment.
-
Relevance : Hydrolysis studies are critical for understanding metabolic pathways or degradation products in biological systems.
Nucleophilic Substitution
-
Alkylation/Acylation : The nitrogen in the sulfonamide group can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
-
Example :
where R = alkyl/aryl groups, X = leaving group.
Oxazepine Ring Modifications
The dibenzo[b,f] oxazepine core participates in reactions typical of heterocyclic systems:
Oxidation
-
Ring Oxidation : The oxazepine ring’s nitrogen and oxygen atoms can undergo oxidation, particularly at the 11-oxo position. Strong oxidizing agents (e.g., KMnO₄) may further oxidize the ketone group or adjacent carbons.
Reduction
-
Ketone Reduction : The 11-oxo group is reducible using agents like NaBH₄ or LiAlH₄, yielding a secondary alcohol derivative. This modification could alter biological activity by increasing hydrophilicity.
Aromatic Ring Reactions
The benzene rings (dibenzo system and benzenesulfonamide) undergo electrophilic substitution:
Electrophilic Aromatic Substitution (EAS)
-
Methoxy Group Activation : The para-methoxy group on the benzenesulfonamide ring directs electrophiles (e.g., NO₂⁺, Br⁺) to the ortho and para positions. For example, nitration would produce nitro derivatives .
-
Methyl Group Halogenation : The meta-methyl group can undergo free-radical bromination or chlorination under UV light.
Demethylation
-
Methoxy Group Removal : Under harsh acidic conditions (e.g., HBr/HOAc), the methoxy group may demethylate to a hydroxyl group, altering solubility and reactivity .
Derivatization for Biological Activity
Reactions targeting structural optimization include:
Metal Complexation
-
The sulfonamide nitrogen and oxazepine oxygen can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential enhanced antimicrobial activity .
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling at halogenated positions (if introduced) could appe
Scientific Research Applications
Anticancer Research
5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving A549 human lung adenocarcinoma cells, the compound demonstrated significant reductions in cell viability at concentrations around 100 µM.
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| A549 (lung cancer) | 100 | Significant reduction in viability |
Antimicrobial Activity
The compound has also shown promise in antimicrobial research. It has been tested against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective growth inhibition.
Table 2: Summary of Antimicrobial Activity
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Staphylococcus aureus | Varies | Effective growth inhibition |
Comparative Studies
Research has identified several compounds with structural similarities to 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide. These comparisons help elucidate the unique properties and potential applications of this compound.
Table 3: Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,6-Dichloro-N-(4-methylcyclohexyl)pyridine-3-carboxamide | Similar dichloropyridine structure | Variation in cyclohexyl substitution |
| 5-Chloro-N-(3-methylcyclohexyl)pyridine-2-carboxamide | Chlorine at position 5 only | Potentially different biological activity |
| N-(3-Methylcyclohexyl)-4-chloropyridine-2-carboxamide | Different substitution pattern | May exhibit distinct pharmacological properties |
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide with similar pyridine-3-carboxamide derivatives, focusing on substituent-driven differences in physicochemical properties and inferred biological relevance.
Substituent Variations and Physicochemical Properties
Key Insights from Structural Comparisons
- Lipophilicity and Solubility : The 3-methylcyclohexyl group in the target compound contributes to high lipophilicity, favoring passive diffusion across biological membranes. In contrast, derivatives with smaller substituents (e.g., N-methoxy-N-methyl) or polar groups (e.g., fluorophenyl) exhibit improved aqueous solubility .
- Steric Effects : The bulky 3-methylcyclohexyl group may limit binding to sterically constrained active sites, whereas planar aromatic substituents (e.g., 4-chlorophenyl) enable tighter interactions with flat binding pockets .
- Fluorine substituents also improve metabolic stability by resisting oxidative degradation .
Biological Activity
5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H16Cl2N2O
- Molecular Weight : 287.18494 g/mol
- CAS Number : [Not specified in the search results]
The compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group, contributing to its biological activity.
Research indicates that compounds similar to 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide may interact with various biological targets, including receptors and enzymes. For instance, studies on related compounds have shown interactions with dopamine receptors and other G-protein-coupled receptors (GPCRs), suggesting a potential role in modulating neurotransmitter systems .
Pharmacological Effects
- Dopaminergic Activity : Compounds in this class have been studied for their ability to act as agonists or antagonists at dopamine receptors, particularly D2 receptors. This activity is crucial for potential applications in treating neurological disorders .
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on certain enzymes, which could influence metabolic pathways and cellular signaling .
Study on Dopamine Receptor Agonists
A study published in Nature examined the biological activity of various compounds based on their ability to activate dopamine D2 receptors. The findings indicated that modifications to the pyridine structure could enhance selective receptor activation, which is critical for developing drugs with fewer side effects .
| Compound | EC50 (nM) | Emax (%) | Bias for Gi/o |
|---|---|---|---|
| Compound A | 0.4 | 70 | Yes |
| Compound B | 0.6 | 66 | No |
This table illustrates the effectiveness of different compounds in activating dopamine receptors and highlights the importance of structural modifications.
Toxicological Profiles
Toxicological assessments are essential for understanding the safety profile of new compounds. Data from toxicology studies suggest that while some derivatives exhibit promising pharmacological effects, they may also present risks such as acute toxicity or irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
